Acenaphthene-5-boronic acid
Overview
Description
Acenaphthene-5-boronic acid is an organic compound with the molecular formula C12H9B(OH)2. It is a boronic acid derivative of acenaphthene, a polycyclic aromatic hydrocarbon. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Scientific Research Applications
Acenaphthene-5-boronic acid has diverse applications in scientific research:
Safety and Hazards
When handling Acenaphthene-5-boronic acid, it is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised . In case of exposure, immediate medical attention is recommended .
Future Directions
Mechanism of Action
Target of Action
Acenaphthene-5-boronic acid is a type of organoboron compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
Boronic acids, in general, are known for their ability to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which could potentially influence their function .
Biochemical Pathways
This compound is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the formation of carbon-carbon bonds, which are fundamental to organic chemistry and biochemistry .
Action Environment
The action of this compound, like many other chemical compounds, can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, the compound has a melting point of 270 °C , suggesting that it is stable at room temperature but can undergo changes at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Acenaphthene-5-boronic acid can be synthesized through several methods. One common approach involves the borylation of acenaphthene derivatives. For instance, acenaphthene can be converted to this compound via a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of boronic acid synthesis apply. Industrial production typically involves large-scale borylation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Acenaphthene-5-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Various substituted acenaphthene derivatives.
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 1H-Pyrazole-4-boronic acid
- 4-Pyridinylboronic acid
Comparison: Acenaphthene-5-boronic acid is unique due to its polycyclic aromatic structure, which imparts distinct electronic properties compared to simpler boronic acids like phenylboronic acid. This structure can influence its reactivity and the types of reactions it undergoes, making it particularly useful in specific synthetic applications .
Properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylboronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO2/c14-13(15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14-15H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYUCFIZMNKDGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C2CCC3=C2C1=CC=C3)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393781 | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-33-0 | |
Record name | B-(1,2-Dihydro-5-acenaphthylenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183158-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acenaphthene-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Acenaphthene-5-boronic acid utilized in the synthesis of polycyclic aromatic hydrocarbons?
A1: this compound acts as a crucial building block in synthesizing angularly fused polycyclic aromatic hydrocarbons (PAHs) []. Specifically, it participates in palladium-catalyzed cross-coupling reactions with halogenated benzaldehydes, such as 2-bromobenzaldehyde or 6-bromo-2,3-dimethoxybenzaldehyde. This reaction leads to the formation of o-naphthyl benzaldehydes, which can be further transformed into various 1-(2-ethynylphenyl)naphthalenes. These intermediates then undergo platinum-catalyzed cycloisomerization, yielding the desired benzo[c]phenanthrene (BcPh) analogues [].
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